molecular formula C9H12ClNO2 B1449307 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol CAS No. 1360056-05-8

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol

Cat. No.: B1449307
CAS No.: 1360056-05-8
M. Wt: 201.65 g/mol
InChI Key: XATHVPKKYZRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol is an organic compound that features a chloropyridine moiety linked to a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol typically involves the reaction of 6-chloropyridin-3-ol with 2-methylpropan-1-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the chloropyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(6-Aminopyridin-3-yloxy)-2-methylpropan-1-ol: Similar structure but with an amino group instead of a chlorine atom.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)oxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-9(2,6-12)13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATHVPKKYZRYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate (6.093 g, 25.0 mmol) in dry tetrahydrofuran (80 mL) is cooled to −20° C. (acetonitrile/dry ice bath) under nitrogen atmosphere. A solution of lithium aluminum hydride (1.0 M in THF, 35 ml) was added via drop-wise addition over 10 minutes. The mixture was stirred at −20° C. for 1 hour. The reaction was carefully quenched via addition of water (0.73 ml). The mixture was stirred for 10 minutes and then an aqueous solution of 5% sodium hydroxide (1.34 ml) was added with stirring for 10 minutes. Finally water (1.34 ml) was added and the mixture was stirred for 10 additional minutes. Magnesium sulfate was added and the material was filtered through a plug of celite, rinsing well with tetrahydrofuran. (Note that subsequent stirring of the aluminum salts in dichloromethane (50 ml) and filtering through celite provides additional product). The filtrates were stripped on the rotary evaporator, providing the desired product as a semi-viscous brown oil (4.843 g). (M+H)+=202 m/e.
Quantity
6.093 g
Type
reactant
Reaction Step One
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.